tert-butyl N-(1-imino-1-oxo-1lambda6-thian-4-yl)carbamate
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Overview
Description
tert-butyl N-(1-imino-1-oxo-1lambda6-thian-4-yl)carbamate: is a synthetic organic compound with a molecular weight of 262.37 g/mol It is characterized by the presence of a thian-4-yl group, which is a sulfur-containing heterocycle, and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-imino-1-oxo-1lambda6-thian-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable thian-4-yl precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent, such as dimethylformamide, at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-(1-imino-1-oxo-1lambda6-thian-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thian-4-yl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imino group can be reduced to form amines.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted carbamates.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-(1-imino-1-oxo-1lambda6-thian-4-yl)carbamate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound may be used as a probe to study the interactions of sulfur-containing heterocycles with biological macromolecules. It can also serve as a precursor for the synthesis of bioactive molecules .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may be used in the development of new drugs targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the synthesis of polymers and coatings .
Mechanism of Action
The mechanism of action of tert-butyl N-(1-imino-1-oxo-1lambda6-thian-4-yl)carbamate involves its interaction with specific molecular targets. The sulfur-containing heterocycle can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The carbamate group can also participate in covalent bonding with target molecules, enhancing the compound’s efficacy .
Comparison with Similar Compounds
- tert-butyl N-(1-imino-4-methyl-1-oxo-1lambda6-thian-4-yl)carbamate
- tert-butyl N-(1-imino-1-oxo-1lambda6-thian-4-yl)cyclopropylcarbamate
- tert-butyl N-(4-cyano-1-imino-1-oxo-1lambda6-thian-4-yl)carbamate
Comparison: tert-butyl N-(1-imino-1-oxo-1lambda6-thian-4-yl)carbamate is unique due to its specific substitution pattern on the thian-4-yl group. This structural feature can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds .
Properties
IUPAC Name |
tert-butyl N-(1-imino-1-oxothian-4-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3S/c1-10(2,3)15-9(13)12-8-4-6-16(11,14)7-5-8/h8,11H,4-7H2,1-3H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNMOQLQSHZUNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCS(=N)(=O)CC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2230803-89-9 |
Source
|
Record name | tert-butyl N-(1-imino-1-oxo-1lambda6-thian-4-yl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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